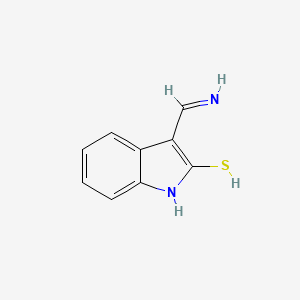
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound that features an indole core structure with an aminomethylene group at the 3-position and a thione group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione typically involves the condensation of 3-indolecarbaldehydes with secondary amines. This reaction is carried out under mild conditions, often in the presence of a suitable solvent such as benzene . The reaction yields stable colorless prisms of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:
Condensation Reactions: With active methylene compounds to form condensation products.
Substitution Reactions: Reaction with electrophiles such as alkyl and acyl halides to form 1-substituted 3-aminomethylene-3H-indolium salts.
Hydrolysis: Conversion of 1-substituted 3-aminomethylene-3H-indolium salts to 1-substituted 3-indolecarbaldehydes.
Common Reagents and Conditions:
Electrophiles: Alkyl and acyl halides.
Solvents: Benzene, among others.
Reaction Conditions: Mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
- 1-Substituted 3-aminomethylene-3H-indolium salts
- 1-Substituted 3-indolecarbaldehydes
Wissenschaftliche Forschungsanwendungen
3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets and pathways. The compound’s aminomethylene group can participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules and pathways. This reactivity underlies its potential therapeutic effects, such as antiviral and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Comparison: 3-(Aminomethylene)-1,3-dihydro-2H-indole-2-thione is unique due to its thione group at the 2-position, which imparts distinct chemical reactivity compared to similar compounds like 3-(Aminomethylene)-2-indolinone derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C9H8N2S |
|---|---|
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
3-methanimidoyl-1H-indole-2-thiol |
InChI |
InChI=1S/C9H8N2S/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-5,10-12H |
InChI-Schlüssel |
FSESIURYGWSIEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
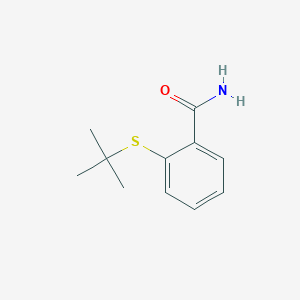
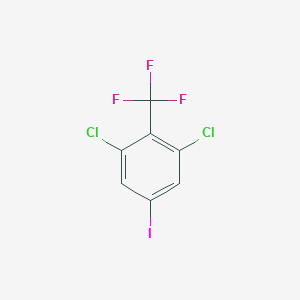
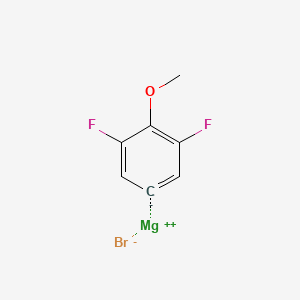
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
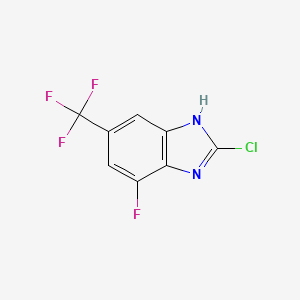
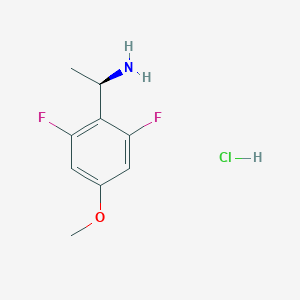
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
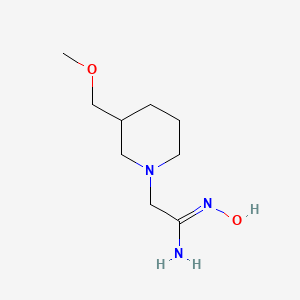
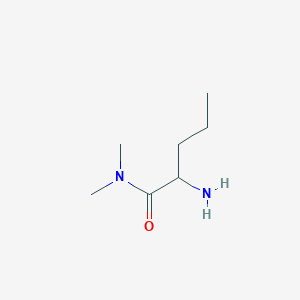
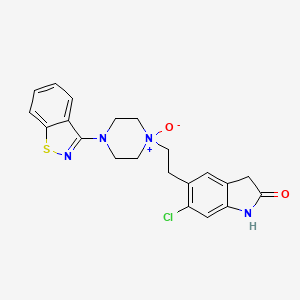
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
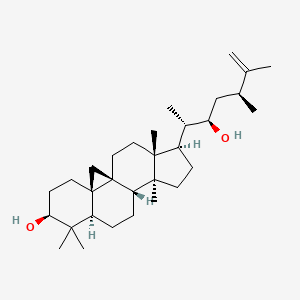
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
